1,8-Naphthyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h1-5,11H |
InChI Key |
XRJLREGBRJGJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,8 Naphthyridin 3 Ol and Its Analogs
Classical Cyclization and Condensation Reactions for 1,8-Naphthyridine (B1210474) Scaffold Construction
The foundational methods for synthesizing the 1,8-naphthyridine core are largely analogous to those used for quinoline (B57606) synthesis, typically involving the cyclization of intermediates derived from 2-aminopyridine. ekb.eg However, the reduced electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring in aniline (B41778) can render some of these classical methods less efficient for naphthyridine synthesis. ekb.eg
Friedländer Reaction and its Optimized Variations
The Friedländer synthesis is a prominent and effective method for constructing the 1,8-naphthyridine skeleton. ekb.egnih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.comsphinxsai.com Specifically for 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. ekb.egconnectjournals.com
While the classical Friedländer reaction can be effective, it often requires harsh conditions and long reaction times. ekb.eg A notable limitation arises when using unsymmetrical ketones, which can lead to a lack of regioselectivity and the formation of a mixture of products. ekb.eg
To address these drawbacks, several optimized variations have been developed:
Catalyst-Free Grinding: A solvent-free approach using grinding at room temperature has been reported, offering an environmentally benign and efficient alternative. connectjournals.comsphinxsai.com
Reusable Catalysts: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been employed as a reusable catalyst under solvent-free grinding conditions, providing high yields in a short time. connectjournals.com
Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], have been used as both catalyst and solvent, allowing for a green synthesis method with catalyst reusability. nih.govacs.org
Aqueous Conditions: A gram-scale synthesis in water using the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst has been developed, marking a significant advancement in sustainable synthesis. nih.govacs.orgacs.org This method avoids hazardous organic solvents and expensive metal catalysts. nih.gov
Microwave Irradiation: The use of microwave irradiation in conjunction with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions has been shown to significantly reduce reaction times and improve yields. tsijournals.com
Table 1: Comparison of Optimized Friedländer Reaction Conditions for 1,8-Naphthyridine Synthesis
| Catalyst | Solvent | Conditions | Advantages | Reference(s) |
| None | None | Grinding, Room Temp | Environmentally benign, Simple | connectjournals.comsphinxsai.com |
| CeCl₃·7H₂O | None | Grinding, Room Temp | Reusable catalyst, High yields, Fast | connectjournals.com |
| [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 80 °C | Green method, Reusable catalyst | nih.govacs.org |
| Choline Hydroxide (ChOH) | Water | 50 °C | Sustainable, Gram-scale, Metal-free | nih.govacs.orgacs.org |
| DABCO | None | Microwave Irradiation | Fast reaction times, High yields | tsijournals.com |
Skraup and Doebner-Von-Miller Reactions
The Skraup and Doebner-Von-Miller reactions, traditionally used for quinoline synthesis from anilines, are generally less productive for synthesizing naphthyridines. ekb.eg The lower electron density of the pyridine ring in the starting material, 2-aminopyridine, hinders the necessary cyclization process. ekb.eg The Doebner-Miller reaction is an organic reaction between an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org
Gould–Jacob and Meth-Cohn Approaches
The Gould-Jacobs reaction is a more successful classical method for 1,8-naphthyridine synthesis. ekb.eg It involves the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This reaction proceeds through an intermediate, diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate, which then undergoes thermal cyclization at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether to yield an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg
The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This is achieved by treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg
Knorr, Conrad-Limpach, and Combes Reactions
Similar to the Skraup and Doebner-Von-Miller reactions, the Knorr and Conrad-Limpach syntheses are not highly efficient for producing the 1,8-naphthyridine scaffold due to the electronic properties of the pyridine ring. ekb.eg The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org However, a variation of the Conrad-Limpach method has been reported to yield 2,7-dimethyl-1,8-naphthyridin-4(1H)-one from 6-methyl-2-aminopyridine and ethyl acetoacetate, involving a ring transformation at very high temperatures (350°C). ekb.eg
The Combes reaction , which involves the condensation of an amine with a 1,3-diketone in the presence of an acid catalyst like polyphosphoric acid (PPA), has been successfully applied to the synthesis of 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives starting from 2,6-diaminopyridine. ekb.eg
Niementowski and Pictet-Spengler Synthesis
The Niementowski reaction has been investigated as a route to 1,8-naphthyridines, for instance, starting from ethyl 2-amino-6-phenylnicotinate. rsc.org
The Pictet-Spengler reaction offers a two-step pathway to thieno/furo-[2,3-c] ekb.egnih.govnaphthyridine derivatives. ekb.eg This process begins with a Suzuki coupling reaction between 2-amino-3-bromopyridine (B76627) and a suitable boronic acid (e.g., furan-3-boronic acid or thiophene-3-boronic acid). The resulting intermediate then undergoes a Pictet-Spengler reaction with various aldehydes to form the final fused naphthyridine products. ekb.eg The core Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions. wikipedia.org
Modern and Sustainable Synthetic Strategies for 1,8-Naphthyridine-3-ol Derivatives
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 1,8-naphthyridine derivatives. These modern approaches often utilize green chemistry principles to minimize waste and avoid harsh reaction conditions.
One notable strategy involves the use of ultrasonic irradiation . This method has been employed for the synthesis of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate and its derivatives. The use of ultrasound sonication, often in an aqueous medium with a catalyst like morpholine (B109124), provides a green and efficient synthetic route with improved yields and shorter reaction times compared to conventional techniques.
Another green approach involves solvent-free solid-state reactions . For instance, the synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives has been achieved under solvent-free grinding conditions, which is an environmentally benign process. researchgate.net
Furthermore, ionic liquids have emerged as green solvents and catalysts in various synthetic transformations, including the Friedländer synthesis of 1,8-naphthyridines, as mentioned earlier. nih.govacs.orgnih.gov These methods often offer advantages such as catalyst recyclability and simplified product isolation. nih.gov
Table 2: Modern and Sustainable Synthetic Approaches for 1,8-Naphthyridine Derivatives
| Method | Key Features | Example Application | Reference(s) |
| Ultrasonic Irradiation | Green synthesis, Improved yields, Shorter reaction times | Synthesis of ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate derivatives | |
| Solvent-Free Solid-State Reaction | Environmentally benign, Simple procedure | Synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives | researchgate.net |
| Ionic Liquid Catalysis | Green solvent and catalyst, Catalyst reusability | Friedländer synthesis of 1,8-naphthyridines | nih.govacs.orgnih.gov |
Metal-Free Ionic Liquid Mediated Processes
In the pursuit of greener chemistry, ionic liquids (ILs) have emerged as effective catalysts and solvents for synthesizing 1,8-naphthyridine derivatives. A notable metal-free approach utilizes the basic ionic liquid choline hydroxide (ChOH) as a catalyst for the Friedländer condensation reaction in water. nih.gov This method provides a sustainable route to substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene (B1212753) carbonyl compounds, often with excellent yields exceeding 90%. nih.gov The choline hydroxide is not only inexpensive and biocompatible but also facilitates the reaction through hydrogen bonding with the reactants, a crucial step for the reaction to proceed efficiently in an aqueous medium. nih.gov
Another developed green method employs basic ionic liquids like 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([Bmmim][Im]) as both catalyst and solvent under solvent-free conditions for the Friedländer reaction. This system demonstrates remarkable catalytic activity and can be recycled multiple times without significant loss of efficacy. The reaction of 2-amino-3-pyridinecarboxaldehyde (B47744) with α-methylene carbonyl compounds proceeds efficiently, showcasing the potential of ILs to replace hazardous and non-reusable acid or base catalysts traditionally used for this transformation.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has been recognized as a powerful tool for accelerating reaction rates, improving yields, and promoting cleaner reactions. For the synthesis of 1,8-naphthyridines, microwave irradiation offers a significant advantage over conventional heating methods.
One protocol describes a solvent-free Friedländer condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group, using the benign reagent ammonium (B1175870) acetate (B1210297) as a catalyst. This method achieves high yields (80-92%) in remarkably short reaction times of just 2-5 minutes. The efficiency of microwave heating is highlighted by the fact that conventional heating at the same temperature resulted in a much lower yield (15%), indicating an effect that may not be purely thermal.
Another application of microwave assistance is in the Grohe-Heitzer reaction for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for many therapeutic agents. Microwave energy drastically reduces reaction times, for instance, cutting the synthesis of an intermediate imidazolide (B1226674) from 2.5 hours to just 5 minutes. This protocol also enables a one-pot reaction for the final cyclization step, yielding the product in 73% yield, thus providing a simpler and more efficient alternative to traditional multi-step procedures.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,8-Naphthyridines
| Starting Materials | Catalyst | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminonicotinaldehyde, Acetophenone | Ammonium Acetate | Microwave (400W) | 3 min | 92% | |
| 2-Aminonicotinaldehyde, Acetophenone | Ammonium Acetate | Oil Bath (140°C) | 3 min | 15% | |
| 2-Aminonicotinaldehyde, Cyclohexanone (B45756) | Ammonium Acetate | Microwave (400W) | 2 min | 90% | |
| 2-Aminonicotinaldehyde, Diethyl malonate | Ammonium Acetate | Microwave (400W) | 5 min | 80% |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly.
A facile, single-step, three-component synthesis of substituted 1,8-naphthyridine derivatives has been developed. This reaction involves the condensation of substituted 2-aminopyridines, malononitrile (B47326) or an alternative active methylene compound like ethyl cyanoacetate, and various aldehydes. The process is catalyzed by an N-bromosulfonamide, acting as a Lewis acid, and proceeds at room temperature under mild conditions to afford the products in good yields.
Another MCR approach has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the natural product lophocladine A. researchgate.net These unstable dihydro intermediates can be subsequently oxidized or reduced to yield the corresponding naphthyridones or tetrahydronaphthyridones. researchgate.net The reaction demonstrates broad tolerance for a variety of aldehydes and amines, making it a valuable method for creating libraries of drug-like compounds. researchgate.net
Gram-Scale Aqueous Synthesis Methods for Enhanced Efficiency
The ability to perform reactions on a larger scale is crucial for practical applications. A significant advancement in 1,8-naphthyridine synthesis is the development of a gram-scale method using water as the solvent. nih.gov This approach revisits the classic Friedlander reaction, employing the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a metal-free catalyst. nih.gov
The reaction of 2-aminonicotinaldehyde with various aliphatic and aromatic active methylene carbonyls in water proceeds with excellent yields, often over 90%. nih.gov For instance, the reaction with acetone (B3395972) to produce 2-methyl-1,8-naphthyridine was successfully scaled up to a 10 mmol scale, yielding 1.32 grams (92% yield) of the product. nih.gov A key advantage of this method is the operational simplicity and the ease of product and catalyst separation without requiring chromatography. nih.gov This sustainable process avoids harsh conditions, organic solvents, and expensive metal catalysts, aligning with the principles of green chemistry. nih.gov
Table 2: Gram-Scale Aqueous Synthesis of 1,8-Naphthyridine Derivatives
| Reactant 1 (10 mmol) | Reactant 2 (10 mmol) | Catalyst (1 mol%) | Solvent | Yield (%) | Product (grams) | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide | Water | 92% | 1.32 g | nih.gov |
| 2-Aminonicotinaldehyde | Cyclopentanone | Choline Hydroxide | Water | 90% | 1.80 g | nih.gov |
| 2-Aminonicotinaldehyde | Cyclohexanone | Choline Hydroxide | Water | 95% | 2.04 g | nih.gov |
Directed Derivatization Strategies for the 1,8-Naphthyridin-3-ol Core
While the synthesis of the core 1,8-naphthyridine ring is well-established, its subsequent functionalization is key to modulating its chemical and biological properties. The C-3 hydroxyl group and other positions on the ring serve as handles for strategic modifications. sci-hub.se
Functionalization at the C-3 Hydroxyl Position
The hydroxyl group at the C-3 position (or the tautomeric oxo group at C-2 or C-4) is a prime site for derivatization. sci-hub.setandfonline.com This functional group can undergo various transformations to introduce new functionalities.
O-Alkylation: The hydroxyl group can be converted into an ether. For example, 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one has been alkylated with 2-bromobenzyl bromides in refluxing acetone with potassium carbonate to yield the corresponding 4-(2-bromobenzyloxy) ethers. tandfonline.com Similarly, the O-alkylation of a 7-hydroxy-1,8-naphthyridine derivative has been reported. blucher.com.br In another instance, 7-amino-4-methyl-1,8-naphthyridin-2-ol (B183148) was alkylated with methyl iodide in the presence of sodium hydroxide and ethanol (B145695) to give the 2-methoxy derivative in 75% yield.
Iodination and Subsequent Coupling: A sequence involving iodination at the C-3 position of a tetrahydro-1,8-naphthyridinol has been developed. researchgate.net This was followed by a copper(I)-mediated benzyloxylation of the resulting aryl iodide, demonstrating a method to install an ether linkage at this position. researchgate.net
Conversion to Halides: The tautomeric hydroxy/oxo group can be converted to a chloro group, which is a versatile intermediate for nucleophilic substitution. For example, 1,8-naphthyridin-2(1H)-ones can be treated with phosphorus oxychloride (POCl₃) at elevated temperatures to furnish the corresponding 2-chloro-1,8-naphthyridine (B101967) derivatives in high yields (74–91%). blucher.com.br
Strategic Modifications at Other Ring Positions (e.g., C-7, N-1, C-2)
Beyond the C-3 hydroxyl, other positions on the 1,8-naphthyridine ring are amenable to functionalization, allowing for the synthesis of a diverse range of analogs.
C-7 Position: The C-7 position is frequently modified. Starting from 2,6-diaminopyridine, cyclocondensation reactions can yield 7-amino-1,8-naphthyridines. blucher.com.br This amino group can be further derivatized. For instance, it can be converted into a hydroxyl group via treatment with sodium nitrite (B80452) in an acidic medium. blucher.com.br The C-7 position can also be substituted via nucleophilic aromatic substitution. For example, 7-chloro derivatives serve as precursors for introducing various amine-containing side chains. beilstein-journals.org
N-1 Position: The nitrogen at the N-1 position, particularly in 1,8-naphthyridin-2-one systems, can be readily alkylated. sci-hub.se For example, ethyl [2-oxo-3-(4-chlorophenyl)-2H- blucher.com.brCurrent time information in Chatham County, US.naphthyridin-1-yl]acetate can be synthesized via alkylation of the parent naphthyridinone with ethyl chloroacetate. This ester can then be converted to a hydrazide, which is a versatile intermediate for further heterocycle synthesis.
C-2 Position: The C-2 position can be functionalized starting from a 2-chloro-1,8-naphthyridine intermediate. This halide can be displaced by various nucleophiles. For example, reaction with morpholine can introduce the morpholinyl group at the C-2 position. researchgate.net
C-5 Position: Methyl groups can be introduced at the C-5 and C-7 positions, and these modifications have been shown to enhance the binding affinity of 2-amino-1,8-naphthyridines to DNA. nih.gov
Table 3: Examples of Derivatization of the 1,8-Naphthyridine Core
| Starting Material | Position(s) Modified | Reagents | Product Type | Reference |
| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | C-2 (OH) | Methyl Iodide, NaOH/EtOH | 2-Methoxy derivative | |
| 4-Hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one | C-4 (OH) | 2-Bromobenzyl bromide, K₂CO₃ | 4-Benzyloxy ether | tandfonline.com |
| 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | C-2 (Oxo) | POCl₃ | 2-Chloro derivative | blucher.com.br |
| 2-Amino-7-trifluoromethyl-1,8-naphthyridine | C-7 (NH₂) | NaNO₂, H₂SO₄/HCl | 7-Hydroxy derivative | blucher.com.br |
| 1,2-Dihydro-3-(4-chlorophenyl)-1,8-naphthyridin-2-one | N-1 | Ethyl chloroacetate, K₂CO₃ | N-1-Acetate ester |
Introduction of Heterocyclic Moieties and Conjugated Systems
The strategic incorporation of additional heterocyclic rings and the extension of conjugated π-systems are pivotal synthetic goals in the derivatization of the 1,8-naphthyridine scaffold. These modifications are pursued to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Introducing heterocycles such as piperazine (B1678402), morpholine, or oxadiazole can enhance solubility, provide new vectors for biological interactions, or introduce metal-coordinating sites. Similarly, extending conjugation through linkages like alkynes or by creating multi-ring systems can significantly alter the photophysical properties of the parent compound, making such derivatives suitable for applications in materials science as fluorescent probes or components of organic light-emitting diodes. kthmcollege.ac.inacs.org
Methodologies for these transformations often leverage a pre-existing functional handle on the 1,8-naphthyridine core, such as a halogen atom, which can be displaced via nucleophilic substitution, or a carboxylic acid group, which can be converted into a precursor for heterocycle formation.
Nucleophilic Substitution Approaches
A prevalent strategy for introducing heterocyclic moieties involves the nucleophilic substitution of a halogen atom, typically chlorine, on the 1,8-naphthyridine ring. This approach allows for the direct coupling of a wide range of nitrogen-containing heterocycles.
For instance, research has demonstrated the synthesis of 2-morpholino-1,8-naphthyridine derivatives starting from a chlorinated precursor. The reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with benzylamine (B48309) leads to the substitution of the chlorine atom, yielding the corresponding benzylamino derivative in good yield. uobaghdad.edu.iqresearchgate.net Similarly, the piperazine heterocycle can be introduced at the C-2 position. The synthesis begins with the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) with N-boc-piperazine in DMF at 120 °C, followed by deprotection to yield the piperazinyl-substituted naphthyridine. rsc.org This intermediate serves as a versatile platform for further elaboration, such as the attachment of N-phenylacetamide groups. rsc.org
Another example involves the creation of a larger, conjugated system by linking two naphthyridine units. The reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with triethylene glycol in the presence of potassium hydroxide results in the substitution of the chlorine atom, forming 1,2-bis[2-(2-morpholino-4-carboxy-1,8-naphthyridine-5-yloxy) ethoxyl]ethane with a 70% yield. uobaghdad.edu.iqresearchgate.net
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Ref. |
| 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Benzylamine | - | 5-Benzylamino-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Good | uobaghdad.edu.iq, researchgate.net |
| 2-Chloro-1,8-naphthyridine-3-carbonitrile | 1. N-Boc-piperazine 2. 4.0 M HCl in dioxane | 1. DMF, 120 °C, 4 h 2. DCM, 0 °C to rt, 6 h | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | - | rsc.org |
| 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Triethylene glycol, KOH | Dry THF, 80 °C, 24 h | 1,2-bis[2-(2-morpholino-4-carboxy-1,8-naphthyridine-5-yloxy) ethoxyl]ethane | 70 | uobaghdad.edu.iq, researchgate.net |
Construction of Fused and Appended Heterocyclic Rings
Beyond direct substitution, new heterocyclic rings can be constructed from functional groups on the 1,8-naphthyridine core. This method allows for the creation of more complex, integrated systems.
A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Starting from ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate, treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. researchgate.net This intermediate is then cyclized with cyanogen (B1215507) bromide to afford 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine, directly attaching the oxadiazole ring to the C-3 position of the naphthyridine. researchgate.net
In a different approach, a thiazolidine (B150603) ring can be appended. The reaction of a thiourea (B124793) derivative of a 2-phenyl-1,8-naphthyridin-4(1H)-one with chloroacetyl chloride in the presence of pyridine results in the formation of [N-(4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)]acetamide or benzamide (B126) derivatives in good yields. grafiati.com
| Naphthyridine Precursor | Reagent(s) | Conditions | Product Heterocycle | Ref. |
| 2-Phenyl-1,8-naphthyridine-3-carbohydrazide | Cyanogen bromide, NaHCO₃ | Water, 1,4-dioxane | 1,3,4-Oxadiazole | researchgate.net |
| 3-(Thioureido)-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives | Chloroacetyl chloride, pyridine | - | Thiazolidine | grafiati.com |
Formation of Extended Conjugated Systems
The development of extended π-conjugated systems based on the 1,8-naphthyridine unit is crucial for applications in materials science. One effective method to achieve this is through the introduction of unsaturated linkers. The synthesis of ethynyl-linked benzofuran-naphthyridine compounds has been reported, which creates a highly conjugated system exhibiting high-yield fluorescence and solvatochromic properties. researchgate.net These molecules are formed by linking the two aromatic systems via an acetylene (B1199291) bridge, which facilitates electronic communication between the moieties.
Annulation reactions also provide a pathway to extended conjugated systems. The Friedländer reaction, a classic method for quinoline and naphthyridine synthesis, can be used to build fused polycyclic structures. For example, reacting 2-aminonicotinaldehyde with cyclic ketones such as cyclohexanone or N-substituted piperidones under aqueous or ionic liquid-catalyzed conditions can produce tetracyclic naphthyridine derivatives. acs.orgacs.orgnih.gov Specifically, the reaction of 2-aminonicotinaldehyde with 1-methylpiperidin-4-one yields 7-methyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inblucher.com.brnaphthyridine, a fused, multi-ring system. nih.gov
| Synthetic Strategy | Reactants | Conditions | Product Description | Ref. |
| Alkyne Linkage | Benzofuran derivative, Naphthyridine derivative | Coupling reaction | Ethynyl-linked benzofuran-naphthyridine | researchgate.net |
| Friedländer Annulation | 2-Aminonicotinaldehyde, 1-Methylpiperidin-4-one | H₂O, ChOH (catalyst), 50 °C, 11 h | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inblucher.com.brnaphthyridine | nih.gov |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Cyclohexanone | [Bmmim][Im] (ionic liquid), 50 °C, 24 h | 1,2,3,4-Tetrahydroacridine-like naphthyridine derivative | acs.org |
Structure Activity Relationship Sar Studies of 1,8 Naphthyridin 3 Ol Derivatives
Positional Effects of Substituents on Molecular Activity Profilesnih.govinnovareacademics.inmdpi.comnih.govnih.govresearchgate.net
The biological activity of 1,8-naphthyridine (B1210474) derivatives is highly sensitive to the nature and position of various substituents on the core ring system. Researchers have systematically explored these effects to build comprehensive SAR models.
Influence of the Hydroxyl Group at C-3 on Ligand-Target Interactionsinnovareacademics.innih.gov
The hydroxyl group, particularly when positioned at C-3 or analogous locations like C-8 on the naphthyridine scaffold, plays a critical role in mediating interactions with biological targets. In studies on 8-hydroxy-naphthyridine derivatives as antileishmanial agents, the hydroxyl group was found to be crucial for activity. nih.gov Its removal or methylation led to a significant loss of antiparasitic potency, suggesting it acts as a key hydrogen bond donor or a metal-chelating group within the active site of the target. nih.gov For instance, in the development of HIV-1 integrase inhibitors based on a 1,8-naphthyridine-3-carboxamide scaffold, hydroxyl groups at positions 1 and 4 were shown to contribute to potent antiviral activity. innovareacademics.in This highlights the importance of the hydroxyl moiety in forming specific, high-energy contacts that anchor the ligand to its target protein.
Role of Substituents at C-7 (e.g., piperazinyl, amino functionality)innovareacademics.inmdpi.comresearchgate.net
The C-7 position of the 1,8-naphthyridine ring is a key site for modification, significantly influencing the molecule's activity and properties. Many potent antibacterial agents of the quinolone class, such as Enoxacin (B1671340), feature a piperazinyl group at this position, which is crucial for their broad-spectrum activity. innovareacademics.inresearchgate.net
SAR studies have revealed that:
Amino functionalities are often essential for optimal activity. For example, an aminopyrrolidine group at C-7 in certain 1,8-naphthyridine derivatives was found to be critical for eliciting cytotoxicity in cancer cells. nih.gov
Piperazine (B1678402) substituents are widely used to modulate activity. In the context of 5-HT3 receptor antagonists, piperazine-substituted 1,8-naphthyridine-3-carboxylic acid derivatives have been explored for anxiolytic-like activity. innovareacademics.in
Cycloamino groups , in general, have been shown to be effective. 2,7-Di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives have demonstrated significant antiplatelet activity. researchgate.net
Alkyl groups at C-7 also impact activity. C7-mono and dialkyl analogs of tetrahydro-1,8-naphthyridin-3-ol exhibited high antioxidant activity. researchgate.net
The nature of the substituent at C-7 can also determine the selectivity of the compound. For cannabinoid receptor 2 (CB2) agonists based on the 1,8-naphthyridin-2(1H)-one scaffold, the presence of an aryl substituent at the analogous C-6 position confers a different activity profile compared to unsubstituted versions. mdpi.com
Impact of N-Substituents (e.g., alkyl, aryl groups)mdpi.commdpi.com
Substitutions at the N-1 position of the naphthyridine ring or on appended nitrogenous groups like piperazine are critical for modulating biological activity.
N-1 Substituents on the Naphthyridine Ring: For 1,8-naphthyridin-2(1H)-ones, the affinity for the CB2 receptor is strongly influenced by the substituent at the N-1 position. mdpi.com Similarly, in certain antimicrobial series, the addition of an aryl group, such as a 2,4-difluorophenyl group, at the N-1 position was consistent with good efficacy. innovareacademics.in A 2'-thiazolyl group at N-1 was found to be essential for the cytotoxicity of some 1,8-naphthyridine derivatives. nih.gov
N-Substituents on Piperazine: When a piperazinyl moiety is present (typically at C-7), varying its N-substituent plays a vital role in determining potency and selectivity. mdpi.commdpi.com For a series of anti-tubercular 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a compound featuring a 5-nitrofuran heteroaromatic ring attached to the piperazine exhibited outstanding efficacy. rsc.org Another study synthesized a range of N-piperazinyl substituents to enhance antimicrobial efficiency against both Gram-positive and Gram-negative bacteria. mdpi.com
The following table summarizes the impact of N-substituents on the activity of 1,8-naphthyridine derivatives targeting the CB2 receptor.
| Base Scaffold | N-1 Substituent | C-6 Substituent | Effect on CB2 Receptor Affinity |
| 1,8-Naphthyridin-2(1H)-one | Varied Alkyl/Aryl | Absent | Strongly influences affinity |
| 1,8-Naphthyridin-2(1H)-one | Fixed | Varied Aryl | Confers different activity profile |
Effects of Halogenation, Electron-Withdrawing, and Electron-Donating Groupsinnovareacademics.inresearchgate.net
The introduction of halogens and other groups with distinct electronic properties onto the 1,8-naphthyridine scaffold or its substituents is a common strategy to fine-tune activity.
Halogenation: The addition of fluorine atoms often enhances biological activity. researchgate.net In a series of antimicrobial compounds, a 2,4-difluorophenyl group at the N-1 position provided the best efficacy. innovareacademics.in Similarly, halogenated phenyl derivatives of 1,8-naphthyridine-3-carboxylic acid were identified as promising HIV-1 integrase inhibitors. innovareacademics.in
Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO2) and trifluoromethyl (-CF3) can significantly increase potency. The para-substitution of a benzyl (B1604629) moiety with EWGs such as chloro or nitro was shown to be more active in a series of antimycobacterial compounds. innovareacademics.in A benzenesulfonamide (B165840) derivative bearing both a chloro group on the naphthyridine ring and a trifluoromethyl group on the phenyl ring was investigated for its ability to modulate antibiotic activity. nih.gov
Electron-Donating Groups (EDGs): The effect of EDGs like alkoxy groups can also be significant. In related quinoline (B57606) structures, alkoxy groups at C-7 were found to be important for optimal anticancer activity. nih.gov For 5-HT3 receptor antagonists, methoxy-substituted phenylpiperazine derivatives attached to a 1,8-naphthyridine core showed high potency. researchgate.net
The table below illustrates the effect of different electronic groups on the antimycobacterial activity of certain 1,8-naphthyridine derivatives.
| Parent Compound | Substituent on N-benzyl moiety | Relative Activity |
| N'-benzylidene-1,8-naphthyridine-3-carbohydrazide | Unsubstituted | Baseline |
| N'-(1-(4-chlorobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridine | p-Chloro (EWG) | More Active |
| N'-(1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridine | p-Nitro (EWG) | More Active |
| N'-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-1,8-naphthyridine | p-Fluoro (Halogen) | More Active |
Stereochemical Considerations in SAR Investigations
Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in 1,8-naphthyridin-3-ol derivatives can have a profound impact on their interaction with chiral biological targets like receptors and enzymes. The introduction of chiral centers, for instance by adding complex substituents at the C-3 or C-7 positions, can lead to enantiomers or diastereomers with markedly different biological activities. Although specific SAR studies detailing the stereochemical effects for this compound itself are not extensively documented in the provided search results, the principles are well-established within the broader class of naphthyridine derivatives. For example, in the development of kinase inhibitors or receptor modulators, it is common for one enantiomer to be significantly more potent than the other, as it can achieve a more optimal fit within the chiral binding pocket of the target protein. Future research focusing on the resolution and separate biological evaluation of stereoisomers of this compound derivatives would be crucial for a complete understanding of their SAR.
Conformational Analysis and Identification of Bioactive Conformations
Understanding the preferred three-dimensional shape, or conformation, of a molecule is essential for explaining its biological activity. Conformational analysis and molecular modeling techniques are used to identify the specific "bioactive conformation"—the shape the molecule adopts when it binds to its biological target.
For 1,8-naphthyridine derivatives, computational studies such as molecular docking have been employed to elucidate these interactions.
Molecular Docking: Studies on N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones used molecular docking to identify probable interactions with the target protein, penicillin-binding protein 6 (PBP6). researchgate.net Similarly, docking studies on pyrazolo[5,1-f] nih.govnih.govnaphthyridine derivatives, which are structurally related, helped to disclose specific patterns of interaction responsible for their activity as CB2 receptor inverse agonists. uniss.it
DFT and Simulation: A detailed study combining Density Functional Theory (DFT) and noncovalent interaction (NCI) analysis was used to investigate the Friedlander reaction for synthesizing 1,8-naphthyridines. acs.org This analysis highlighted the importance of hydrogen bonds in stabilizing the reaction's transition states, demonstrating how specific conformations are favored and stabilized by weak interactions, a principle that directly applies to ligand-receptor binding. acs.org
These computational approaches are vital for rational drug design, allowing researchers to predict how structural modifications will affect the molecule's conformation and, consequently, its ability to bind effectively to its target.
Mechanistic Investigations of Molecular Interactions and Target Engagement
Interactions with Nucleic Acid Targets
Derivatives of the 1,8-naphthyridine (B1210474) core are well-documented for their ability to interact with DNA, a mechanism central to their anticancer properties. ekb.eg These interactions can occur through various modes, leading to the disruption of essential cellular processes like DNA replication and transcription.
DNA intercalation is a primary mechanism by which many 1,8-naphthyridine derivatives exert their cytotoxic effects. ekb.eg This process involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the DNA bases.
For instance, certain 1,8-naphthyridine-ligand complexes with platinum (II) have been shown to form monofunctional bonds with DNA, specifically reacting with guanosine (B1672433) bases. ekb.eg Molecular docking studies of some derivatives have further elucidated these interactions, showing the formation of hydrogen bonds with DNA's guanine (B1146940) base, which contributes to the cytotoxic effect. ekb.eg The anticancer agent Voreloxin, a compound containing the 1,8-naphthyridine moiety, exerts its cytotoxic effect in part through DNA intercalation. ekb.eg This physical blockage disrupts the DNA structure, interfering with the binding of DNA polymerases and transcription factors, ultimately leading to cell death.
Table 1: Examples of 1,8-Naphthyridine Derivatives and DNA Intercalation Findings
| Derivative/Compound | Research Finding | Source |
| Voreloxin (SNS-595) | Exerts cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II. ekb.eg | ekb.eg |
| Platinum (II) complexes with 1,8-naphthyridine ligands | Provide a monofunctional binding affinity to DNA, reacting with guanosine bases without the removal of carrier ligands. ekb.eg | ekb.eg |
| 6H-Indolo[2,3-b] researchgate.netnaphthyridines | Cytotoxic effect is exerted through the formation of hydrogen bonds with the guanosine base of DNA. ekb.eg | ekb.eg |
Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. ekb.eg Many 1,8-naphthyridine derivatives function as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II), making these enzymes key targets for anticancer therapy. ekb.egresearchgate.net
The inhibition mechanism typically involves the stabilization of the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the DNA strand after inducing a single-strand (Topo I) or double-strand (Topo II) break. ekb.egmdpi.com By stabilizing this complex, the 1,8-naphthyridine derivative prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and triggering apoptosis (programmed cell death). mdpi.comnih.govnih.gov
Voreloxin is a well-studied example that inhibits topoisomerase II while also intercalating DNA. ekb.eg Other novel derivatives, such as chromeno and quinolino[4,3-b] researchgate.netnaphthyridines, have demonstrated significant inhibitory activity against Topo I, acting as poisons comparable to the established drug camptothecin (B557342). ekb.eg Similarly, a derivative of nalidixic acid, {2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide}, has been identified as a potent inhibitor of both TopoIIα and TopoIIβ. nih.govnih.gov
Table 2: Inhibition of Topoisomerases by 1,8-Naphthyridine Derivatives
| Derivative/Compound | Target Enzyme(s) | Mechanism of Action | Source |
| Voreloxin | Topoisomerase II | Stabilizes the DNA-enzyme cleavable complex. ekb.eg | ekb.eg |
| Chromeno[4,3-b] researchgate.netnaphthyridines | Topoisomerase I | Act as poisons, with better inhibitory activity than camptothecin in some cases. ekb.eg | ekb.eg |
| Quinolino[4,3-b] researchgate.netnaphthyridines | Topoisomerase I | Act as poisons, with better inhibitory activity than camptothecin in some cases. ekb.eg | ekb.eg |
| {2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide} | Topoisomerase IIα and IIβ | Induces cell cycle arrest at the G2-M phase, leading to apoptosis. nih.govnih.gov | nih.govnih.gov |
| 2,7-dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | Docking studies show binding into the active site of topoisomerase II. researchgate.net | researchgate.net |
DNA Intercalation Mechanisms
Enzyme and Protein Target Modulation
Beyond nucleic acids, 1,8-naphthyridine derivatives modulate the function of various enzymes and proteins critical to cell signaling, proliferation, and structural integrity.
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridine scaffold has been successfully utilized to develop inhibitors for several protein kinases, including Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netinnovareacademics.inresearchgate.net
Derivatives of 1,8-naphthyridine have been designed to target the ATP-binding site of kinases. For example, a series of 6-substituted-4-anilino researchgate.net-naphthyridine-3-carbonitriles exhibit EGFR kinase inhibitory activity. researchgate.net Pyrrolo[2,3-b]pyridine analogs bearing a 1,8-naphthyridin-2-one fragment have been evaluated for their inhibitory activity against a panel of six tyrosine kinases, including Flt-3, c-Kit, VEGFR-2, c-Met, EGFR, and PDGFR-β, with some compounds showing potent cytotoxicity against various tumor cell lines. ekb.eg The development of 2,4-diaryl-substituted researchgate.netnaphthyridines as kinase inhibitors for cancer therapy further highlights the versatility of this scaffold. google.com
Table 3: Kinase Inhibition by 1,8-Naphthyridine Derivatives
| Derivative Class | Target Kinase(s) | Research Finding | Source |
| 6-Substituted-4-anilino researchgate.net-naphthyridine-3-carbonitriles | EGFR Kinase | Reported to possess EGFR kinase inhibitory activity. researchgate.net | researchgate.net |
| Pyrrolo[2,3-b]pyridines with 1,8-naphthyridin-2-one fragment | Flt-3, c-Kit, VEGFR-2, c-Met, EGFR, PDGFR-β | Compound 261 was found to be most potent against four tested tumor cell lines (HT-29, A549, H460, U87MG). ekb.eg | ekb.eg |
| 2,4-Diaryl-substituted researchgate.netnaphthyridines | Checkpoint kinases (Chk1, Chk2), TGF-beta | Developed as kinase inhibitors for cancer treatment. google.com | google.com |
The Rat Sarcoma (Ras) proteins are a family of small GTPases that act as crucial nodes in signal transduction pathways controlling cell growth, differentiation, and survival. nih.gov Mutations in Ras genes are common in human cancers, making them an important therapeutic target. The 1,8-naphthyridine framework has been explored for the development of Ras protein inhibitors. ekb.eg
N-substituted quinolino-1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit Ras-GTP. ekb.eg Specific tetracyclic compounds featuring a 1,8-naphthyridine ring have been designed as inhibitors of the G12C mutant Ras protein, which is prevalent in certain cancers like non-small cell lung cancer. google.com These inhibitors work by targeting the mutated protein, thereby blocking the downstream signaling cascades that promote uncontrolled cell proliferation. google.comoncotarget.com
The cytoskeleton, composed of microtubules, is essential for maintaining cell structure, transport, and division. Microtubules are polymers of α- and β-tubulin. Compounds that interfere with tubulin polymerization can halt cell division (mitosis), making them effective anticancer agents. researchgate.net
Several 1,8-naphthyridine derivatives have been identified as inhibitors of tubulin polymerization. ekb.egresearchgate.net For instance, substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated as antimitotic agents that function by inhibiting tubulin polymerization. kashanu.ac.ir Another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, showed antiproliferative activity with a mechanism of action involving a cascade of cellular changes, including alterations to mitochondria, comparable to other microtubule-disrupting drugs. researchgate.net
Table 4: Tubulin Polymerization Inhibition by 1,8-Naphthyridine Derivatives
Telomerase Inhibition
Telomerase is an enzyme crucial for maintaining the lengths of chromosomal ends, known as telomeres. nih.gov In most cancer cells, telomerase is a key component for cellular immortality, while it is rarely expressed at significant levels in normal cells. nih.gov This difference makes telomerase inhibition a compelling strategy for anticancer therapies. nih.gov The inhibition of telomerase can lead to a significant reduction in the viability of cancer cells and can induce apoptosis, or programmed cell death. nih.gov
Methods for inhibiting telomerase often target its two main components: the telomerase reverse transcriptase (TERT) catalytic subunit or the telomerase RNA (TR) component. nih.gov One such inhibitor is Imetelstat (GRN163L), a 13-base oligonucleotide that directly binds to the telomerase RNA component, preventing the enzyme from functioning. nih.govmdpi.com This leads to the progressive shortening of telomeres and ultimately results in cancer cell senescence or apoptosis. mdpi.com While a study with Imetelstat showed a 95% reduction in telomerase activity in evaluable patients, no objective tumor responses were observed. mdpi.com Another non-nucleosidic compound, BIBR1532, acts as a selective, mixed-type non-competitive telomerase inhibitor. nih.gov
Bacterial DNA Gyrase Inhibition
Derivatives of 1,8-naphthyridine have demonstrated the ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial survival. mdpi.commdpi.com DNA gyrase, or topoisomerase II, is responsible for making the DNA molecule compact and biologically active. mdpi.com Its inhibition leads to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial death. mdpi.com
Nalidixic acid, an early 1,8-naphthyridine derivative, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. mdpi.com Newer derivatives, such as enoxacin (B1671340) and gemifloxacin, also act by inhibiting DNA gyrase and topoisomerase IV. mdpi.com Some 1,8-naphthyridine derivatives have shown significant inhibitory effects against the DNA gyrase of Bacillus subtilis. mdpi.com For instance, certain 7-methyl-1,8-naphthyridinone derivatives displayed IC₅₀ values ranging from 1.7 to 13.2 µg/mL against DNA gyrase. mdpi.com In silico studies have further supported that 1,8-naphthyridine derivatives inhibit DNA gyrase in a manner similar to fluoroquinolones. mdpi.com
Efflux Pump Inhibition in Multidrug Resistant Microorganisms (e.g., NorA, MepA)
Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell. mdpi.comnih.gov This is a primary mechanism of bacterial resistance to drugs like fluoroquinolones. mdpi.com Derivatives of 1,8-naphthyridine have been identified as inhibitors of these efflux pumps, particularly NorA and MepA in Staphylococcus aureus. mdpi.comsemanticscholar.org
These compounds themselves may not have direct antibacterial action, with some derivatives showing high Minimum Inhibitory Concentrations (MICs). mdpi.com However, when combined with antibiotics, they can significantly enhance the antibiotic's effectiveness by preventing its removal from the bacterial cell. mdpi.comnih.gov For example, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump. nih.gov In silico analysis suggests that the interaction between these derivatives and the efflux pumps involves hydrogen bonds and hydrophilic interactions. nih.gov Studies have shown that certain 1,8-naphthyridine derivatives can inhibit the efflux of ethidium (B1194527) bromide, a known substrate of these pumps, and reduce the MIC of antibiotics like norfloxacin (B1679917) and ciprofloxacin. semanticscholar.orgaimspress.com
Enoyl-ACP Reductase (InhA) Inhibition in Mycobacterium tuberculosis
Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov It plays a key role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA disrupts this pathway, leading to cell death, making it a validated target for anti-tuberculosis drugs. nih.govgoogle.com
Derivatives of 1,8-naphthyridine have been identified as potent, direct inhibitors of InhA. nih.govnih.gov Unlike some frontline tuberculosis drugs that require activation by mycobacterial enzymes, these direct inhibitors can circumvent common resistance mechanisms. nih.gov Molecular docking and dynamics simulation studies have been used to design and evaluate new 1,8-naphthyridine derivatives with potential antitubercular activity by targeting InhA. nih.govresearchgate.net One study reported a potent InhA inhibitor with an in vitro IC₅₀ of 90 nM. nih.gov Another study identified a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative with a promising MIC of 6.25 μg/mL against the M. tuberculosis H37Rv strain. nih.gov
Adenosine (B11128) Receptor (A₂A type) Antagonism
The A₂A adenosine receptor, a member of the G protein-coupled receptor family, is involved in various physiological processes in the central nervous system and the periphery. mdpi.com Antagonists of this receptor are being investigated for their therapeutic potential in conditions like Parkinson's disease. uni-stuttgart.denih.gov
A series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their affinity for adenosine receptors. nih.gov While these compounds showed no affinity for the A₁ adenosine receptor, many exhibited interesting affinity and selectivity for the A₂A subtype. nih.govresearchgate.net For instance, some 1,8-naphthyridin-4-one derivatives demonstrated significant efficacy for the A₂A adenosine receptor, with Kᵢ values ranging from 30.0 to 67.0 µM. researchgate.net The substitution pattern on the 1,8-naphthyridine core, particularly at the 7-position, was found to significantly influence the affinity for the A₂A receptor. researchgate.net
Modulation of Specific Cellular Pathways
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. The induction of apoptosis is a key strategy in cancer therapy. spandidos-publications.com Derivatives of 1,8-naphthyridine have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov
One novel naphthyridine derivative, named 3u, was found to induce apoptosis in human melanoma A375 cells at high concentrations. nih.gov The mechanism of this apoptosis induction was determined to be through the extrinsic pathway, involving the concentration-dependent cleavage of caspase-8 and caspase-3. nih.gov Furthermore, the X-Linked Inhibitor Of Apoptosis (XIAP) protein, which can inhibit caspase-3, was observed to decrease in a dose-dependent manner, further promoting the apoptotic process. nih.gov Other studies have shown that pyrazolo-naphthyridine derivatives can induce apoptosis in cervical and breast cancer cells, demonstrating a decrease in mitochondrial membrane potential and increased levels of activated caspases. researchgate.net
Interactive Data Tables
Table 1: Inhibitory Activity of 1,8-Naphthyridine Derivatives against Bacterial DNA Gyrase
| Compound Type | Target Organism | IC₅₀ (µg/mL) |
|---|
Table 2: Anti-tuberculosis Activity of 1,8-Naphthyridine Derivatives
| Compound Type | Target | Activity Metric | Value |
|---|---|---|---|
| Arylamide derivative | InhA | IC₅₀ | 90 nM |
Table 3: Adenosine Receptor (A₂A type) Antagonism by 1,8-Naphthyridine Derivatives
| Compound Type | Receptor | Kᵢ (µM) |
|---|
Cell Cycle Arrest Mechanisms
The 1,8-naphthyridine scaffold is a core component of various synthetic molecules investigated for their anticancer properties. ekb.egekb.eg One of the key mechanisms through which these compounds exert their antitumor effects is the induction of cell cycle arrest, a process that halts cell proliferation at specific checkpoints. ekb.egresearchgate.net Research has demonstrated that derivatives of 1,8-naphthyridine can arrest the cell cycle at different phases, primarily the G2/M and G0/G1 phases, by modulating the activity of crucial regulatory proteins. nih.govspandidos-publications.com
Investigations into a novel dihydrobenzofuro[4,5-b] ekb.egresearchgate.netnaphthyridin-6-one derivative, MHY-449, revealed its capacity to induce G2/M phase arrest in human colon cancer cells (HCT116). spandidos-publications.com This arrest is achieved by downregulating the expression of key proteins that drive the G2 to M transition, including cyclin B1 and its activating partners, the cell division cycle proteins Cdc2 and Cdc25c. spandidos-publications.com Concurrently, MHY-449 treatment leads to an increase in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP and p27KIP, which further contributes to halting the cell cycle in the G2/M phase. spandidos-publications.com The induction of G2/M arrest by MHY-449 has also been observed in other cancer cell lines, such as MCF-7/ADR (breast cancer) and AGS (gastric cancer). nih.govspandidos-publications.com
In addition to G2/M arrest, certain 1,8-naphthyridine derivatives have been shown to induce arrest at the G0/G1 checkpoint. Studies on pyrazolo-naphthyridine derivatives, for instance, confirmed G0/G1 cell cycle arrest in treated HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov This multipronged ability to halt cell division at different stages underscores the therapeutic potential of the 1,8-naphthyridine framework. ekb.egnih.gov
Table 1: Effects of 1,8-Naphthyridine Derivatives on Cell Cycle Progression
| Compound/Derivative | Cell Line(s) | Affected Cell Cycle Phase | Key Molecular Targets/Pathways |
|---|---|---|---|
| MHY-449 (dihydrobenzofuro[4,5-b] ekb.egresearchgate.netnaphthyridin-6-one derivative) | HCT116 (Colon) | G2/M | ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25c, ↑ p53, ↑ p21, ↑ p27 spandidos-publications.com |
| MHY-449 | AGS (Gastric) | G2/M | Induction of apoptosis and cell cycle arrest. spandidos-publications.com |
| Pyrazolo-naphthyridine derivatives | HeLa (Cervical), MCF-7 (Breast) | G0/G1 | Not specified in detail. nih.gov |
| 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives | Various | Not specified | General cell cycle arrest mentioned as part of the mechanism. |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ekb.eg The 1,8-naphthyridine core is found in molecules designed to inhibit this process, thereby cutting off the nutrient and oxygen supply to tumors. ekb.egekb.eg These compounds function by targeting key signaling pathways and growth factor receptors involved in neovascularization, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). ekb.egnih.govrsc.org
VEGFR-2 is a primary mediator of the angiogenic signal, and its inhibition is a major strategy in cancer therapy. rsc.org Research has identified several 1,8-naphthyridine derivatives as potent inhibitors of tyrosine kinases, including VEGFR. ekb.eg For example, one study synthesized a series of compounds where the most active candidate, a 1,8-naphthyridine derivative, demonstrated inhibitory effects not only on the c-Met kinase but also on VEGFR-3 and Flt-3. ekb.eg The inhibition of multiple pro-angiogenic receptors highlights the potential for broad-spectrum anti-angiogenic activity. nih.gov
Other derivatives, such as novel 2,3-dihydro-1,8-naphthyridine oxime ethers, have also been developed and evaluated for their anti-angiogenic potential. ekb.eg The mechanism of action for these compounds is often linked to their ability to interfere with angiogenic signaling cascades induced by factors like VEGF, transforming growth factors (TGF-α, TGF-β), and fibroblast growth factors (FGF). ekb.eg Furthermore, derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine have been investigated as antagonists of av integrins, which are cell adhesion molecules that play a significant role in mediating endothelial cell migration and survival during angiogenesis. nih.govgoogle.com By blocking these various targets, 1,8-naphthyridine-based compounds can effectively disrupt the complex process of tumor-induced blood vessel formation. ekb.eg
Computational Chemistry and in Silico Approaches in 1,8 Naphthyridin 3 Ol Research
Molecular Docking Simulations for Ligand-Target Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. iaanalysis.com This method is crucial for screening large libraries of compounds and identifying promising candidates by evaluating their binding affinity and interaction patterns within the target's active site. schrodinger.com In the context of 1,8-naphthyridine (B1210474) research, docking simulations have been instrumental in identifying potential therapeutic agents for various diseases.
For instance, studies on novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents have utilized molecular docking to screen compounds against the human estrogen receptor (PDB ID: 1ERR). researchgate.net Similarly, other derivatives have been docked against targets like Mycobacterium tuberculosis's enoyl-ACP reductase (InhA) protein and topoisomerase II, demonstrating the broad applicability of this scaffold. researchgate.netresearchgate.net These simulations provide a static snapshot of the ligand-receptor interaction, serving as a critical first step for more dynamic and in-depth computational analyses. iaanalysis.com
A key outcome of molecular docking is the detailed visualization of how a ligand, such as a 1,8-naphthyridin-3-ol derivative, fits into the binding pocket of a protein. This analysis reveals the specific non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.orgstanford.edu
For example, in a study involving 1,8-naphthyridine derivatives targeting topoisomerase II, the docked compound Vosaroxin was shown to form eight distinct hydrogen bonds with amino acid residues and DNA segments at the binding site. researchgate.net The analysis of these interactions is fundamental to understanding the structural basis of a ligand's activity and provides a rationale for its observed biological effects. This information guides the rational design of new derivatives with improved potency and selectivity by modifying the ligand's structure to optimize these key interactions. The identification of specific binding modes can also help explain why certain compounds are active against one target but not another, as seen in studies comparing different disease folds. diva-portal.org
Docking programs employ scoring functions to rank different ligand poses and estimate the binding affinity, typically expressed in kcal/mol. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. In a study targeting the human estrogen receptor, 1,8-naphthyridine derivatives C3 and C13 showed superior Mol. Dock scores of -147.054 and -147.819 Kcalmol⁻¹, respectively, compared to the standard drug Tamoxifen (-137.807 Kcalmol⁻¹). researchgate.net Similarly, newly designed inhibitors based on a related scaffold for Alzheimer's disease showed potent binding energies ranging from -10.1 to -10.5 kcal/mol against acetylcholinesterase. ajchem-a.com
To ensure the reliability of these predictions, docking protocols must be validated. nih.gov A common validation method is redocking, where a co-crystallized ligand is removed from the protein's active site and then docked back. The simulation is considered successful if the predicted pose is very close to the original crystallographic pose, typically measured by a root-mean-square deviation (RMSD) of less than 2.0 Å. mdpi.comnih.gov Further validation can involve screening a library of known active compounds alongside a set of "decoy" molecules (compounds with similar physical properties but assumed to be inactive) to see if the docking protocol can successfully identify the active ones. nih.govnih.gov
| Compound/Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference Drug | Reference Drug Score (kcal/mol) | Source |
|---|---|---|---|---|---|
| Derivative C3 | Human Estrogen Receptor (1ERR) | -147.054 (Mol. Dock Score) | Tamoxifen | -137.807 (Mol. Dock Score) | researchgate.net |
| Derivative C13 | Human Estrogen Receptor (1ERR) | -147.819 (Mol. Dock Score) | Tamoxifen | -137.807 (Mol. Dock Score) | researchgate.net |
| Designed Inhibitor B3 | Acetylcholinesterase (4EY7) | -10.3 | Commercial AD Drug | -8.8 | ajchem-a.com |
| Designed Inhibitor B6 | Acetylcholinesterase (4EY7) | -10.5 | Commercial AD Drug | -8.8 | ajchem-a.com |
| Vosaroxin | Topoisomerase II (4FM9) | -95.16 | N/A | N/A | researchgate.net |
Analysis of Ligand-Protein Binding Modes and Interactions
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. scispace.com This approach has become a cornerstone of computational chemistry for calculating the properties of molecules, including 1,8-naphthyridine derivatives. researchgate.netresearchgate.net It allows for the precise calculation of molecular geometries, electronic properties, and spectroscopic features, providing a deeper understanding of a compound's intrinsic characteristics. tandfonline.com
DFT calculations are highly effective for determining the electronic properties of molecules, which are governed by the distribution of electrons. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
From these fundamental properties, a range of quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. scispace.comnih.gov These descriptors provide quantitative measures of a molecule's behavior in chemical reactions and its potential interactions with biological systems. For example, the molecular electrostatic potential (MESP) map, another DFT-derived property, visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding drug-receptor interactions. tandfonline.com
| Descriptor | Definition/Significance | Source |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate an electron. | nih.gov |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept an electron. | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | nih.gov |
| Ionization Potential (I) | The energy required to remove an electron from a molecule (approximated as -EHOMO). | scispace.comnih.gov |
| Electron Affinity (A) | The energy released when an electron is added to a molecule (approximated as -ELUMO). | nih.gov |
| Global Hardness (η) | Resistance to change in electron distribution (η ≈ (I - A) / 2). | scispace.com |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2). | scispace.com |
The electronic properties calculated by DFT are directly linked to a molecule's reactivity and stability. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov Researchers leverage this information to predict the stability of newly designed 1,8-naphthyridine compounds. In one study, derivatives that showed promising docking scores were further analyzed using DFT, which confirmed their stability and supported their potential as drug candidates. researchgate.net
Furthermore, DFT can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the elucidation of reaction mechanisms, providing insights that are difficult to obtain through experiments alone. acs.org By understanding the energetic barriers of a reaction, chemists can optimize conditions to improve yields or design precursors that are more likely to lead to the desired this compound product.
Elucidation of Electronic Properties and Quantum Chemical Descriptors
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
In research on 1,8-naphthyridine derivatives, MD simulations are often performed as a follow-up to molecular docking to validate the predicted binding modes and assess their stability. researchgate.net For example, promising compounds identified through docking against the InhA protein of M. tuberculosis were subjected to 100-nanosecond MD simulations. researchgate.net The results confirmed that a specific hybrid, ST09, formed a stable and energetically favorable complex with the protein throughout the simulation, reinforcing its potential as an effective antitubercular agent. researchgate.net Analysis of MD trajectories, often by calculating the RMSD of the ligand and protein backbone, can confirm whether the ligand remains securely in the binding pocket or if the complex is unstable. nih.gov A stable complex will typically show the RMSD value plateauing after an initial equilibration period. nih.gov
Investigation of Dynamic Behavior and Conformational Changes
Molecular Dynamics (MD) simulations are a important computational method used to investigate the dynamic behavior of molecules and their complexes over time. This technique provides insights into the conformational changes, flexibility, and stability of a ligand when interacting with a biological target, such as a protein or enzyme.
In the context of the 1,8-naphthyridine scaffold, MD simulations are frequently employed to validate the stability of a docked pose (the predicted binding orientation of a ligand to its target). For instance, in studies of various 1,8-naphthyridine derivatives, MD simulations are run to confirm that the compound remains stably bound within the active site of a target receptor without causing significant structural perturbations to the protein. acs.org These simulations model the atomic movements of the system, providing a view of the ligand-receptor interactions at a molecular level. This analysis is crucial for assessing whether a potential drug candidate is likely to maintain its therapeutic interaction in a dynamic biological environment.
Assessment of Binding Stability and Thermodynamics
The assessment of binding stability and the thermodynamics of interaction between a ligand and its target are fundamental to predicting its potential efficacy. Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a molecule when bound to another to form a stable complex.
For derivatives of the 1,8-naphthyridine family, molecular docking studies are routinely performed to understand their binding modes and to rank their potential activity. nih.gov These simulations calculate a "docking score," which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, in silico studies on 1,8-naphthyridine-3-carboxylic acid derivatives have been used to understand their binding mode within the active site of the H1 histamine (B1213489) receptor. nih.gov While specific thermodynamic data and binding stability assessments for this compound itself are not detailed in the searched literature, the methodologies are well-established for its chemical relatives. mdpi.com
In Silico Prediction of Molecular Properties (e.g., drug-likeness)
In silico tools are invaluable for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A key part of this analysis is assessing "drug-likeness," which helps to filter out compounds that are unlikely to become successful drugs.
One of the most common filters is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. These predictions are performed for many 1,8-naphthyridine derivatives to ensure they possess favorable properties. nih.gov While a full ADMET profile for this compound is not available, the properties for a structurally related compound, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, have been computed and serve as a relevant example of this type of analysis. chemscene.com
Table 1: Example of Predicted Molecular Properties for a 1,8-Naphthyridine Derivative
| Property | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 218.21 | < 500 g/mol |
| LogP (Lipophilicity) | 1.10 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 72.05 Ų | N/A |
| Data for ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. chemscene.com |
Advanced Spectroscopic and Analytical Characterization of 1,8 Naphthyridin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,8-naphthyridin-3-ol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the core structure of 1,8-naphthyridine (B1210474) derivatives. nih.govacs.orgnih.govrsc.orgresearchgate.net These one-dimensional NMR experiments provide information on the number and types of protons and carbons present in a molecule, as well as their immediate electronic environment.
In ¹H NMR spectra of this compound derivatives, the aromatic protons of the naphthyridine core typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The chemical shift of the hydroxyl proton at the 3-position can vary and is often observed as a broad singlet. For instance, in a study of 7-amino-1,8-naphthyridin-2-ol, the hydroxyl proton was observed as a singlet at δ 11.91 ppm in DMSO-d₆. rsc.org Substituents on the naphthyridine ring will influence the specific chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the 1,8-naphthyridine ring typically resonate in the range of δ 110 to 160 ppm. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift influenced by the electron-donating nature of the oxygen atom. For example, in derivatives of 1,4-dihydro-1,8-naphthyridine, the carbonyl carbon (C-4) can appear as far downfield as δ 207.2 ppm. ekb.eg
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound derivatives, although specific values can vary based on substituents and the solvent used. rsc.orgekb.eg
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Hydroxyl Proton | Variable (often broad) | - |
| C-3 (bearing OH) | - | ~150 - 160 |
| Other Naphthyridine Carbons | - | 110 - 160 |
| Carbonyl Carbon (if present) | - | ~160 - 208 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule, providing unambiguous structural assignments. youtube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.eduyoutube.com For this compound derivatives, COSY spectra are crucial for identifying which protons are adjacent to each other on the aromatic rings, allowing for the assignment of the substitution pattern. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduemerypharma.com By combining the information from ¹H and ¹³C NMR spectra with an HSQC or HMQC experiment, each proton signal can be assigned to its corresponding carbon atom. This is particularly useful for distinguishing between isomeric structures.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). youtube.comsdsu.edu HMBC is invaluable for piecing together the entire molecular framework. It can establish connectivity across quaternary carbons (carbons with no attached protons) and between different functional groups. For example, an HMBC correlation between a proton on the naphthyridine ring and a carbon atom of a substituent group confirms the position of that substituent. In aromatic systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling. youtube.com
The combined application of these 2D NMR techniques allows for a detailed and confident elucidation of the complete structure of this compound derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rasayanjournal.co.innih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.govacs.orglu.se This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For newly synthesized this compound derivatives, HRMS is essential for confirming that the correct molecular formula has been achieved. researchgate.net
Electrospray Ionization Time-of-Flight (ESI-TOF/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound derivatives, as it typically produces intact molecular ions with minimal fragmentation. copernicus.orgcolby.edu When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF/MS system offers high sensitivity and mass accuracy. embrapa.brresearchgate.net This technique is particularly useful for verifying the molecular weight of the synthesized compounds and can be used to monitor reaction progress. rsc.org The ESI process can be performed in either positive or negative ion mode, and the choice depends on the specific compound's ability to be protonated or deprotonated.
The fragmentation patterns observed in the mass spectrum, even if minor with ESI, can provide valuable structural information. For instance, the loss of specific neutral fragments can indicate the presence of certain substituents.
The following table illustrates the type of data obtained from mass spectrometry for a hypothetical this compound derivative.
| Analytical Technique | Information Provided | Example Data for a Derivative (e.g., C₉H₇N₂O) |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular Ion Peak (M+) at m/z 159 |
| High-Resolution MS (HRMS) | Elemental Composition | Calculated m/z: 159.0558, Found m/z: 159.0561 |
| ESI-TOF/MS | Precise Molecular Weight | [M+H]⁺ at m/z 160.0631 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. asianpubs.orgmegalecture.comspecac.com The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. megalecture.comspecac.com Each type of bond and functional group has a characteristic range of absorption frequencies.
For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups:
O-H Stretch : The hydroxyl group (-OH) exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
C=N and C=C Stretches : The aromatic C=N and C=C bonds of the naphthyridine ring system show a series of sharp to medium intensity absorptions in the 1400-1650 cm⁻¹ region.
C-O Stretch : The stretching vibration of the C-O bond of the hydroxyl group typically appears in the 1000-1300 cm⁻¹ range. wpmucdn.com
C-H Stretches : Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) appear just below 3000 cm⁻¹. libretexts.orglibretexts.org
The following table summarizes the characteristic IR absorption frequencies for functional groups found in this compound. wpmucdn.comlibretexts.orglibretexts.org
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Weak, Sharp |
| Phenolic C-O | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of this compound derivatives.
In a study focused on the synthesis of novel 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the crystal structure of compound ANC-5 , a closely related analogue, was determined. rsc.orgrsc.org The analysis revealed that the compound crystallizes in the triclinic crystal system. rsc.orgrsc.org The crystallographic data for this derivative has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2342616. rsc.orgrsc.org Access to this data provides a definitive reference for the solid-state conformation of this particular naphthyridine scaffold.
Further illustrating the utility of this technique, the crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol has been determined by single-crystal diffraction methods. researchgate.net While this is a 2-ol derivative, the crystallographic data obtained provides valuable insight into the molecular geometry and packing of the 1,8-naphthyridine core. The crystals were found to be monoclinic, belonging to the space group P2₁/n. researchgate.net The molecules are linked in pairs by two N-H···O hydrogen bonds, and these dimers are subsequently stacked. researchgate.net
The instrumentation used for such analyses is highly specialized. For instance, the crystal structure analysis of certain polyfunctionally substituted 1,8-naphthyridin-2-one derivatives was carried out using a Bruker AXS Kappa ApexII single-crystal X-ray diffractometer equipped with a graphite (B72142) monochromated MoKα radiation source. tandfonline.com
The data obtained from X-ray crystallography is not only crucial for absolute structure confirmation but also for understanding supramolecular chemistry, where non-covalent interactions dictate the crystal packing and, potentially, the material's bulk properties.
Table 1: Representative Crystallographic Data for a 1,8-Naphthyridine Derivative (Based on data for 5,7-dimethyl-1,8-naphthyridine-2-ol)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 7.336(2) | researchgate.net |
| b (Å) | 8.989(2) | researchgate.net |
| c (Å) | 13.125(3) | researchgate.net |
| β (°) | 95.72(3) | researchgate.net |
| Volume (ų) | 861.2(4) | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. Various chromatographic techniques are routinely applied in the study of this compound derivatives.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the synthesis of 1,8-naphthyridine derivatives, TLC is a primary method for tracking the consumption of starting materials and the formation of products. researchgate.net
The choice of eluent (mobile phase) is critical and is determined by the polarity of the compounds being analyzed. For 1,8-naphthyridine derivatives, which possess a range of polarities depending on their substitution, various solvent systems are employed. A common mobile phase for compounds of "normal" polarity is a mixture of ethyl acetate (B1210297) and hexane, often in ratios from 10-50% ethyl acetate. For more polar derivatives, solvent systems such as 5% methanol (B129727) in dichloromethane (B109758) are utilized. rochester.edu
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For example, in the synthesis of certain tetrahydropyrido[2,3-b] rochester.edunaphthyridines, an eluent of 10% methanol/dichloromethane was used, with one product showing an Rf of 0.55 and another an Rf of 0.42. researchgate.net
Table 2: Example TLC Solvent Systems for 1,8-Naphthyridine Derivatives
| Solvent System | Application/Compound Type | Reference |
| 10% Methanol / Dichloromethane | Monitoring synthesis of tetrahydropyrido[2,3-b] rochester.edunaphthyridines | researchgate.net |
| Dichloromethane / Hexane (6:1) | Monitoring Friedländer condensation for 1,8-naphthyridines | researchgate.net |
| 20% Ethyl Acetate in Petroleum Ether | Monitoring synthesis of 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitriles | rsc.org |
| Hexane / Ethyl Acetate (10-50%) | General system for compounds of "normal" polarity |
For the purification of this compound derivatives on a larger scale than TLC allows, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column and eluted with a solvent system, often determined by prior TLC analysis. In the purification of 1,8-naphthyridine-3-carbonitrile derivatives, column chromatography was performed using silica gel (100-200 mesh) with a gradient elution of 20% to 80% ethyl acetate in hexane. rsc.org Similarly, purification of other 1,8-naphthyridine compounds has been achieved using silica gel column chromatography with eluents like petroleum ether/ethyl ether. acs.org
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to standard column chromatography. It is widely used for the final purity assessment of compounds, for separating complex mixtures, and for the chiral separation of enantiomers.
A validated, stability-indicating HPLC method was developed for the analysis of gemifloxacin, a fluoroquinolone antibacterial containing a 1,8-naphthyridine core. akjournals.com While this method experienced challenges with peak broadening, it highlights the considerations needed for method development. In another study focusing on the pharmacokinetics of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives, a robust HPLC method was established. tandfonline.com The analysis was carried out on a Shimadzu LC2010CHT series HPLC with a UV detector, using a YMC ODS-A analytical column (250 mm × 4.6 mm I.D, 5 µm particle size). tandfonline.com For some derivatives, a gradient elution was employed, demonstrating the versatility of HPLC in handling compounds with varying properties. tandfonline.com
Chiral HPLC is particularly important for separating enantiomers of 1,8-naphthyridine derivatives, as different enantiomers can exhibit distinct biological activities. For instance, the enantioseparation of a 1,8-naphthyridine-3-carboxylic acid derivative was achieved using a Chiralpak AD-H column under normal-phase conditions. researchgate.net
Table 3: Example HPLC Conditions for the Analysis of 1,8-Naphthyridine Derivatives (Based on a method for 1,8-naphthyridine-3-carboxamide derivatives)
| Parameter | Condition | Reference |
| Instrument | Shimadzu LC2010CHT series | tandfonline.com |
| Column | YMC ODS-A, 250 mm × 4.6 mm, 5 µm | tandfonline.com |
| Mobile Phase | Gradient: Solvent A / Solvent B (specific composition varies) | tandfonline.com |
| Detector | UV | tandfonline.com |
| Application | Pharmacokinetic studies | tandfonline.com |
Advanced Applications in Chemical Science and Technology
Development as Ligands for Metal Complexes
The flexible coordination ability of 1,8-naphthyridine (B1210474) and its derivatives makes them highly valuable as ligands in coordination chemistry. nih.gov They can function as monodentate, bidentate, or bridging ligands, facilitating the construction of both mononuclear and polynuclear metal complexes. nih.gov This versatility has paved the way for their use in catalysis and the development of materials with unique electronic and photophysical properties.
Coordination Chemistry and Chelation Properties
The coordination behavior of the 1,8-naphthyridine scaffold is a subject of extensive research. The two nitrogen atoms can bind to one or two metal centers, and the specific coordination mode is influenced by the steric and electronic properties of substituents on the naphthyridine ring. Generally, 1,8-naphthyridine tends to act as a monodentate or a bridging ligand. uchile.cl Chelation, where both nitrogen atoms bind to the same metal center, is often disfavored due to the significant ring strain in the resulting four-membered chelate ring. uchile.cl
However, derivatives of 1,8-naphthyridine have been successfully employed to create stable dimetallic complexes, where the naphthyridine moiety acts as a bridging unit, holding two metal ions in close proximity. researchgate.net This has been demonstrated in the formation of binuclear copper complexes. researchgate.net The introduction of functional groups, such as the hydroxyl group in 1,8-naphthyridin-3-ol, can further influence the ligand's electronic properties and provide an additional coordination site (the oxygen atom), potentially leading to more complex and stable multidentate chelation with various metal ions. For instance, related compounds like 7-Chloro-1,8-naphthyridin-2-ol are known to form stable complexes with metal ions such as copper.
Catalytic Applications of Naphthyridine-Metal Complexes
The development of metal complexes with 1,8-naphthyridine-based ligands has led to significant advancements in homogeneous catalysis. nih.govacs.org These complexes have demonstrated high efficiency and selectivity in a variety of organic transformations.
Ruthenium(II) complexes featuring 1,8-naphthyridine ligands have been effectively used as catalysts for the transfer hydrogenation of ketones. uchile.cl These catalysts show moderate to high activity and excellent selectivity. uchile.cl Similarly, Iridium(III) complexes bearing 1,8-naphthyridine derivative ligands have been developed for the C-alkylation of ketones using alcohols as the alkylating agent. researchgate.net
In the realm of cross-coupling reactions, Palladium(II) complexes with 1,8-naphthyridine functionalized N-heterocyclic carbene (NHC) ligands have been examined for Suzuki-Miyaura and Kumada-Corriu reactions. researchgate.net The unique electronic and steric environment provided by the naphthyridine scaffold plays a crucial role in the stability and reactivity of these catalytic systems.
| Catalyst Type | Metal Center | Reaction Catalyzed | Reference |
| Naphthyridine Complex | Ruthenium(II) | Transfer Hydrogenation of Ketones | uchile.cl |
| Naphthyridine-NHC Complex | Palladium(II) | Suzuki-Miyaura Coupling | researchgate.net |
| Naphthyridine-NHC Complex | Palladium(II) | Kumada-Corriu Coupling | researchgate.net |
| Naphthyridine Derivative Complex | Iridium(III) | C-alkylation of Ketones | researchgate.net |
| Dinuclear Naphthyridine Complex | Copper(II) | Electrocatalytic Water Oxidation | researchgate.net |
Integration into Advanced Materials and Devices
The rigid, planar structure and rich photophysical properties of the 1,8-naphthyridine core make it an attractive building block for advanced functional materials. researchgate.netsmolecule.com Derivatives of this scaffold are increasingly being integrated into electronic and optoelectronic devices. mdpi.com
Organic Light-Emitting Diodes (OLEDs)
1,8-Naphthyridine derivatives have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue emitters. nih.gov Certain derivatives exhibit excellent thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high photoluminescence quantum yields and enhanced device efficiency. nih.gov While specific data on this compound is limited, related hydroxylated naphthyridines and their metal chelates have been successfully applied. For example, metal chelates of 4-hydroxy-1,5-naphthyridine are known to be deep-blue fluorophores. nycu.edu.tw Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been used to create highly efficient green to red OLEDs with maximum external quantum efficiencies exceeding 30%. rsc.org The photochemical properties of compounds like 7-Chloro-1,8-naphthyridin-2-ol and 6-Bromo-1,8-naphthyridin-2-ol also make them suitable for applications in organic electronics. smolecule.com
Semiconductor Applications
The inherent electronic properties of the 1,8-naphthyridine ring system make its derivatives candidates for use as organic semiconductors. smolecule.com The ability to modify the core structure with various functional groups allows for the tuning of energy levels (HOMO/LUMO) and charge transport characteristics. This tunability is critical for designing materials for specific semiconductor applications in organic electronics. While the broader class of naphthyridines is recognized for this potential, detailed studies on the semiconductor properties of this compound itself are not yet widely reported. mdpi.com
| Application | Device Type | Role of Naphthyridine Derivative | Related Compound Example |
| Light Emission | OLED | Blue Emitter (TADF) / Phosphorescent Emitter | General 1,8-Naphthyridines, Iridium(III) complexes |
| Light Emission | OLED | Blue Fluorophore | 4-Hydroxy-1,5-naphthyridine metal chelates |
| Electronics | Semiconductor | Active Material | General 1,8-Naphthyridine derivatives |
| Photovoltaics | DSSC | Material Component | 6-Bromo-1,8-naphthyridin-2-ol |
| Photovoltaics | Perovskite Solar Cell | Additive for Defect Passivation | 1,8-Naphthyridine |
Fluorescence Sensors and Probes
The rigid, planar structure and electron-rich nature of the 1,8-naphthyridine core make its derivatives, including this compound, excellent candidates for the development of fluorescence sensors and probes. researchgate.net These compounds exhibit valuable photophysical properties that can be modulated upon interaction with specific analytes, leading to detectable changes in their fluorescence emission. researchgate.net This characteristic is harnessed for the selective detection of various metal ions and biologically significant molecules. researchgate.netnih.govmdpi.com
Derivatives of 1,8-naphthyridine have been engineered to function as highly selective chemosensors. For instance, a sensor based on a 1,8-naphthyridine-modified rhodamine B framework was developed for the colorimetric and fluorescent detection of copper ions (Cu²⁺). researchgate.net This initial detection could then be utilized in a sequential sensing process to identify important biothiols such as cysteine, homocysteine, and glutathione. researchgate.net
Further research has led to the creation of a novel fluorescent chemosensor incorporating a 1,8-naphthyridine scaffold linked to a phenylboronic acid unit. nih.gov This dual-function molecule, [(2-((((5-(7-acetamido-1,8-naphthyridin-2-yl)thiophen-2-yl)methyl)(methyl)amino)methyl)phenyl)boronic acid], was designed to recognize both metal ions and monosaccharides. nih.gov The sensor demonstrated high selectivity for mercury ions (Hg²⁺), with its fluorescence being quenched upon binding, likely through a photoinduced electron transfer (PET) mechanism. nih.gov A key finding was that the sensor's sensitivity towards Hg²⁺ was significantly amplified—by a factor of at least seven—in the presence of D-fructose, demonstrating a cooperative binding effect. nih.gov The synthesis of this advanced sensor utilized 7-amino-1,8-naphthyridin-2-ol as a crucial intermediate building block. nih.govrsc.org
The versatility of the 1,8-naphthyridine framework also extends to the development of ruthenium(II) polypyridyl complexes. One such complex, bearing a 1,8-naphthyridine ligand, was synthesized and shown to act as a highly selective and sensitive fluorescent chemosensor for both Cu²⁺ and Fe³⁺ ions in aqueous solutions. mdpi.com The interaction with these ions resulted in a distinct fluorescence quenching, with detection limits in the nanomolar range. mdpi.com These examples underscore the broad applicability of the 1,8-naphthyridine skeleton in creating sophisticated molecular probes for environmental and biological monitoring. nih.govmdpi.com
Application as Corrosion Inhibitors in Material Protection
Derivatives of 1,8-naphthyridine have emerged as a highly effective class of organic corrosion inhibitors, particularly for protecting metals like mild steel and N80 steel in aggressive acidic environments, such as those used in industrial cleaning and oil well acidizing. mobt3ath.comresearchgate.netnih.gov Their efficacy stems from the unique electronic and structural features of the naphthyridine ring system. mobt3ath.com The presence of nitrogen heteroatoms, π-electrons from the aromatic rings, and non-bonding electrons allows these molecules to strongly interact with and adsorb onto metal surfaces, forming a protective barrier against corrosive agents. mobt3ath.comnih.gov
| Inhibitor System | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
| Naphthyridine Derivatives (NTDs) | Mild Steel | 1M HCl | 98.7 | mobt3ath.com |
| Chromeno[4,3,2-de] mobt3ath.comresearchgate.netnaphthyridine Derivatives | Mild Steel | 1M HCl | 98.09 | researchgate.netacs.org |
| 2-amino-1,8-naphthyridine-3-carbonitrile Derivatives | N80 Steel | 15% HCl | >95 (for ANC-1) | researchgate.net |
| [1,8-Nap][CETSA] Ionic Liquid | Q235 Steel | 1M HCl | 96.95 | nih.govacs.orgresearchgate.net |
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which 1,8-naphthyridine derivatives protect metals from corrosion is through adsorption onto the metal-solution interface. mobt3ath.comnih.gov This process involves the formation of a protective film that isolates the metal from the aggressive medium. mobt3ath.comnih.gov The adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.netekb.eg
Physisorption typically involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution. Chemisorption, a stronger form of interaction, involves the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen atoms and/or the π-electrons of the aromatic system and the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net
Numerous studies have shown that the adsorption of 1,8-naphthyridine inhibitors on steel surfaces conforms to the Langmuir adsorption isotherm. mobt3ath.comresearchgate.netacs.orgresearchgate.netdntb.gov.ua This model implies the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule, and there are no interactions between the adsorbed molecules. chemmethod.com The strength and nature of this adsorbed layer are critical to the inhibitor's performance.
Electrochemical Characterization of Inhibitory Action
Electrochemical techniques are pivotal in elucidating the inhibitory action of 1,8-naphthyridine compounds. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most common methods used. mobt3ath.comresearchgate.netnih.govacs.org
PDP studies consistently show that 1,8-naphthyridine derivatives act as mixed-type inhibitors. mobt3ath.comresearchgate.netnih.govacs.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. In many cases, a more pronounced effect on the cathodic reaction is observed, indicating a predominantly cathodic control. researchgate.netnih.govacs.org The addition of the inhibitor to the corrosive solution leads to a significant decrease in the corrosion current density (Icorr). nih.gov
EIS measurements provide further insight into the inhibitor-metal interface. In the presence of 1,8-naphthyridine inhibitors, the charge transfer resistance (Rct) values increase significantly, while the double-layer capacitance (Cdl) values decrease. mobt3ath.comresearchgate.net The increase in Rct indicates a slowing of the corrosion process due to the formation of an insulating protective layer, while the decrease in Cdl is attributed to the replacement of water molecules and ions at the interface by the organic inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net
| Electrochemical Parameter | Observation with Inhibitor | Implication |
| Corrosion Current Density (Icorr) | Decrease | Slower corrosion rate |
| Polarization Resistance (Rp) / Charge Transfer Resistance (Rct) | Increase | Inhibition of charge transfer process |
| Double-Layer Capacitance (Cdl) | Decrease | Adsorption of inhibitor on metal surface |
| Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition |
Structure-Efficiency Relationships in Corrosion Inhibition
The corrosion inhibition efficiency of 1,8-naphthyridine derivatives is not constant but is strongly dependent on their molecular structure, particularly the nature of the substituents on the naphthyridine core. mobt3ath.comresearchgate.netacs.org
Research has established a clear relationship between the electronic properties of the substituents and the resulting inhibition performance. The presence of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the aromatic ring system significantly enhances the inhibition efficiency. researchgate.netresearchgate.netacs.org These groups increase the electron density on the inhibitor molecule, particularly on the heteroatoms and the π-system. researchgate.netacs.org This enhanced electron density facilitates stronger adsorption onto the positively charged metal surface through improved electron donation to the vacant d-orbitals of the metal.
Conversely, the presence of electron-withdrawing groups would be expected to decrease the inhibition efficiency. This trend is consistently observed in experimental studies. For example, a comparative study of three naphthyridine derivatives showed the following order of inhibition efficiency: the derivative with a methoxy group (-OCH₃) was most effective, followed by the one with a methyl group (-CH₃), and finally the unsubstituted derivative. researchgate.netacs.org Quantum chemical calculations and theoretical studies support these experimental findings, correlating parameters like the energy of the highest occupied molecular orbital (Eнoмo) with the inhibitor's ability to donate electrons and thus its protective efficacy. researchgate.netacs.org A higher Eнoмo value generally corresponds to better inhibition performance. researchgate.net
Utility as Chemical Intermediates in Complex Organic Synthesis
The 1,8-naphthyridine scaffold is a valuable building block and a key intermediate in the field of complex organic synthesis. nih.govacs.orgacs.org Its rigid, heterocyclic structure is a privileged motif found in a wide array of molecules with significant applications, particularly in medicinal chemistry and materials science. acs.orgnih.govresearchgate.net
The synthesis of the 1,8-naphthyridine core itself is an area of active research, with the Friedländer annulation being a classical and frequently employed method. nih.govacs.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminopyridine-3-carboxaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as a ketone or β-ketoester. acs.orgnih.gov Modern synthetic efforts focus on developing more efficient, scalable, and environmentally benign protocols. For instance, recent advancements have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using a biocompatible choline (B1196258) hydroxide (B78521) ionic liquid as a catalyst, avoiding the need for harsh conditions or expensive metal catalysts. acs.orgnih.gov
Once synthesized, the 1,8-naphthyridine ring can be further functionalized to create a diverse library of derivatives. It serves as a precursor for compounds with a range of biological activities. nih.gov For example, 7-amino-1,8-naphthyridin-2-ol has been used as a key intermediate in the multi-step synthesis of a sophisticated fluorescent chemosensor designed for detecting mercury ions. nih.govrsc.org This highlights how the core structure can be strategically elaborated to build complex target molecules with specific functions. nih.govlkouniv.ac.in The versatility and reactivity of the 1,8-naphthyridine system ensure its continued importance as a fundamental intermediate in the synthesis of complex organic molecules for a variety of advanced applications. organic-chemistry.org
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes for Diverse 1,8-Naphthyridin-3-ol Derivatives
A primary challenge in the field is the development of synthetic strategies that are not only efficient and high-yielding but also environmentally benign. Traditional methods for synthesizing the 1,8-naphthyridine (B1210474) core, such as the Friedländer annulation, often rely on harsh reaction conditions, organic solvents, and expensive metal catalysts. acs.org The quest for greener alternatives is a significant research focus.
Recent advancements have demonstrated the feasibility of synthesizing 1,8-naphthyridines in water, a significant step towards sustainability. acs.orgrsc.orgnih.gov For instance, the Friedländer reaction has been successfully performed using water as the solvent, sometimes catalyzed by inexpensive and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH). acs.orgnih.gov These methods offer numerous advantages, including simplified product separation, reduced use of hazardous materials, and often excellent product yields, sometimes exceeding 90%. acs.org Another approach involves microwave-assisted synthesis, which can lead to significant improvements in reaction times and yields compared to classical methods. uzhnu.edu.ua
Future research will likely focus on expanding the substrate scope of these green methodologies to generate a wider diversity of this compound derivatives. The development of one-pot reactions and multicomponent reactions under sustainable conditions will be crucial for building molecular complexity efficiently. uzhnu.edu.ua Furthermore, utilizing starting materials derived from non-petrochemical feedstocks, such as nicotinamide (B372718) (vitamin B3), presents an attractive avenue for creating more sustainable synthetic pathways. rsc.org
Comparison of Synthetic Methods for 1,8-Naphthyridine Derivatives
| Method | Catalyst/Solvent System | Key Advantages | Reference |
|---|---|---|---|
| Classical Friedländer Reaction | Base/Acid catalysts (e.g., KOH, proline, piperidine) in organic solvents (e.g., methanol (B129727), ethanol) | Well-established, versatile | rsc.org |
| Green Friedländer Reaction | LiOH·H₂O in water | Uses water as a solvent, milder conditions | acs.org |
| Ionic Liquid-Catalyzed Synthesis | Choline hydroxide (ChOH) in water | Metal-free, biocompatible catalyst, high yields, gram-scale synthesis possible | acs.orgnih.gov |
| Basic Ionic Liquid-Catalyzed Synthesis | [Bmmim][Im] as catalyst and solvent | Environmentally friendly, catalyst recyclability | nih.gov |
| Microwave-Assisted Synthesis | Zinc chloride catalyst | Rapid, efficient, improved yields, environmentally friendly | uzhnu.edu.ua |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govekb.egnih.gov Their mechanisms of action are often linked to the inhibition of key enzymes such as DNA gyrase, topoisomerases I and II, and protein kinases. ekb.egnih.gov For instance, the structural similarity of the 1,8-naphthyridine core to quinolones has led to the development of potent antibacterial agents that target bacterial topoisomerases. nih.gov In the context of anti-mycobacterial research, the enzyme enoyl-acyl carrier protein reductase (InhA) has been identified as a promising target. rsc.orgrsc.org
Despite this progress, the full therapeutic potential of the this compound scaffold remains largely untapped. A significant future challenge is to move beyond established targets and explore novel biological pathways and molecular interactions. The structural versatility of the scaffold allows for the generation of large, diverse chemical libraries that can be screened against a wide array of potential targets. lifechemicals.com
Future research should aim to identify novel protein targets for which this compound derivatives could serve as inhibitors or modulators. This includes exploring their potential in treating neurological disorders like Alzheimer's disease, Parkinson's disease, and depression, where they have already shown some promise. nih.govnih.gov Elucidating the precise mechanisms through which these compounds exert their effects is crucial for rational drug design and will require a combination of biochemical assays, structural biology, and cell-based studies.
Known and Potential Biological Targets for 1,8-Naphthyridine Derivatives
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Topoisomerases | DNA Gyrase, Topoisomerase I/II | Antibacterial, Anticancer | ekb.egnih.gov |
| Protein Kinases | EGFR Kinase | Anticancer, Anti-inflammatory | nih.govekb.eg |
| Mycobacterial Enzymes | Enoyl-ACP reductase (InhA) | Anti-tubercular | rsc.orgrsc.org |
| Receptors | 5-HT₃ Receptor, Adenosine (B11128) A₂A Receptor, Cannabinoid CB₂ Receptor | Neurological Disorders (Anxiety, Parkinson's), Pain | nih.govebi.ac.uknih.gov |
| Potential Future Targets | Other Kinases, G-protein coupled receptors (GPCRs), Ion Channels, Epigenetic Targets | Oncology, CNS Disorders, Infectious Diseases | nih.govresearchgate.net |
Advancements in Integrated Computational Modeling for Rational Design and Lead Optimization
Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. researchgate.net For the 1,8-naphthyridine scaffold, molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations have been instrumental in predicting binding affinities, understanding ligand-receptor interactions, and guiding synthetic efforts. nih.govresearchgate.netresearchgate.net
For example, molecular docking studies have been used to predict the binding modes of 1,8-naphthyridine derivatives within the active sites of targets like the adenosine A₂A receptor (implicated in Parkinson's disease) and the mycobacterial InhA enzyme. nih.govresearchgate.net These studies help to rationalize observed biological activities and provide a roadmap for structural modifications to enhance potency and selectivity. nih.gov Furthermore, in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for filtering out compounds with unfavorable profiles early in the discovery process, saving time and resources. researchgate.netajchem-a.com
The future in this area lies in the deeper integration of more sophisticated computational models. The use of artificial intelligence and machine learning algorithms to analyze large datasets from screening campaigns can uncover complex structure-activity relationships that are not immediately obvious. Advanced MD simulations can provide a dynamic picture of how a ligand interacts with its target over time, offering insights into binding kinetics and conformational changes. nih.govmdpi.com These cutting-edge computational approaches will be pivotal for the efficient fragment-to-lead optimization and the de novo design of novel this compound-based therapeutics. frontiersin.org
Application of Computational Modeling in 1,8-Naphthyridine Research
| Computational Technique | Application | Outcome/Insight | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding of derivatives to Adenosine A₂A and InhA receptors. | Identified key binding interactions and guided synthesis of potent antagonists. | rsc.orgnih.govresearchgate.net |
| DFT and NCI Analysis | Analyzing the Friedländer reaction mechanism with a ChOH ionic liquid catalyst. | Elucidated the role of hydrogen bonding in catalysis, supporting the sustainable synthesis method. | acs.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes over time (e.g., with Adenosine A₂A receptor). | Confirmed the stability of docked poses and the potential of lead compounds. | nih.gov |
| ADMET Prediction | Evaluating drug-likeness and potential toxicity of newly designed compounds. | Enabled early-stage filtering of candidates with poor pharmacokinetic or safety profiles. | researchgate.netajchem-a.com |
Integration of High-Throughput Screening and Automation in the Discovery Pipeline
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. rsc.org The integration of HTS with automated synthesis and data analysis has created a powerful pipeline for identifying and optimizing hit compounds. The 1,8-naphthyridine scaffold is well-suited for this approach due to the potential for generating vast libraries of derivatives through combinatorial chemistry.
HTS campaigns have already proven successful in identifying 1,8-naphthyridine derivatives with therapeutic potential. For instance, a screen of 1.8 million compounds from the GlaxoSmithKline (GSK) collection against Leishmania donovani identified an 8-hydroxynaphthyridine as a promising starting point for the development of new antileishmanial drugs. nih.govacs.org Such large-scale screens are essential for discovering hits against challenging targets, such as those involved in neglected diseases. acs.org
Future progress will depend on further leveraging automation in both the synthesis and screening stages. Automated synthesis platforms can rapidly produce arrays of 1,8-naphthyridine analogues, while robotic HTS systems can test them in a variety of biochemical and cell-based assays. The challenge lies in designing high-quality, diverse compound libraries that maximize the chances of finding active and developable hits. lifechemicals.com The integration of phenotypic screening—which assesses a compound's effect on cell physiology or morphology without a preconceived target—with HTS could also open up new avenues for discovering this compound derivatives with novel mechanisms of action.
Examples of HTS in 1,8-Naphthyridine Drug Discovery
| Screening Target | Compound Library Size | Screening Outcome | Reference |
|---|---|---|---|
| Leishmania donovani (intramacrophage assay) | 1.8 million compounds (GSK collection) | Identified an 8-hydroxynaphthyridine hit series for visceral leishmaniasis. | nih.govacs.org |
| M₂ Muscarinic Acetylcholine Receptor | Not specified | Discovered a novel class of 1,8-naphthyridin-4(1H)-one carboxamides as positive allosteric modulators (PAMs). | researcher.life |
Design of Multi-Target Directed Ligands Based on the this compound Scaffold
Many complex human diseases, such as cancer, neurodegenerative disorders, and infectious diseases, are multifactorial, involving multiple biological pathways. nih.gov This complexity often limits the efficacy of drugs that act on a single target. The concept of multi-target directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously—has emerged as a promising therapeutic strategy. nih.govresearchgate.net
The 1,8-naphthyridine scaffold is an ideal framework for the design of MTDLs. Its rigid core provides a stable platform, while various positions on the ring system can be functionalized to incorporate different pharmacophores, each targeting a specific biological molecule. rsc.org This molecular hybridization approach allows for the creation of novel compounds with a tailored polypharmacological profile. rsc.org For example, MTDLs based on this scaffold could be designed to simultaneously inhibit key enzymes in a cancer cell while also blocking a drug resistance mechanism. In Alzheimer's disease research, there is interest in developing ligands that can inhibit both acetylcholinesterase (AChE) and other pathological targets. acs.org
The primary challenge in MTDL design is achieving a balanced activity profile against the desired targets while maintaining drug-like properties and minimizing off-target effects. This requires a sophisticated design strategy that combines computational modeling with medicinal chemistry insights. nih.gov Future research on this compound will undoubtedly explore its potential as a core structure for innovative MTDLs, aiming to produce more effective therapies for complex diseases.
Strategies for Designing 1,8-Naphthyridine-Based MTDLs
| Design Strategy | Disease Area | Potential Target Combination | Reference |
|---|---|---|---|
| Pharmacophore Hybridization | Tuberculosis | Combining the 1,8-naphthyridine core with piperazine (B1678402) and benzamide (B126) moieties. | rsc.org |
| Isosteric Replacement | Alzheimer's Disease | Using pyrazolo[3,4-b] rsc.orgrsc.orgnaphthyridine as an isostere of the quinoline (B57606) ring in tacrine (B349632) analogues to target cholinesterases. | acs.org |
| Fragment Linking | Cancer | Linking a kinase-inhibiting fragment to another fragment that disrupts a protein-protein interaction. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,8-Naphthyridin-3-ol derivatives, and what factors influence reaction yields?
- Methodological Answer : The synthesis of this compound derivatives often employs the Vilsmeier–Haack reaction, where POCl₃ and DMF are used to form intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (97% yield) . Key factors influencing yields include reaction temperature (e.g., 75°C for cyclization), stoichiometric ratios (e.g., 1:2 molar ratio of substrate to POCl₃), and solvent choice (e.g., DMF for formylation). Side reactions, such as incomplete cyclization or byproduct formation, can reduce purity, necessitating careful control of reaction time (e.g., 5 hours for optimal conversion) .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Structural characterization typically involves:
- IR spectroscopy : Identification of functional groups (e.g., OH stretch at ~3457 cm⁻¹, carbonyl at ~1677 cm⁻¹) .
- NMR spectroscopy : ¹H NMR signals (e.g., aromatic protons at δ 7.28–8.57 ppm) and ¹³C NMR for carbon backbone confirmation .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 M⁺ for compound 2) and elemental analysis (e.g., C, H, N percentages within ±0.5% of theoretical values) .
- These techniques ensure structural fidelity and purity, critical for downstream biological testing.
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound analogues?
- Methodological Answer : Contradictions in biological data (e.g., cytotoxic activity against MCF7 cells) are addressed through:
- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., aryl groups at C-3 or C-7) to identify pharmacophoric elements. For instance, compound 15 (C₃₄H₂₂ClN₅O₂) showed superior cytotoxicity (IC₅₀ = 1.2 µM) due to a 4-chlorophenyl moiety enhancing target binding .
- Assay standardization : Using consistent cell lines (e.g., Ehrlich Ascites Carcinoma) and controls to minimize variability .
- Data triangulation : Cross-referencing in vitro results with in silico predictions (e.g., molecular docking against DNA gyrase) .
Q. How can computational methods enhance the design of this compound-based therapeutic agents?
- Methodological Answer : Computational approaches include:
- Molecular docking : Predicting binding affinities to targets like DNA gyrase (e.g., derivatives with pyrazole rings showed ΔG = −9.2 kcal/mol) .
- Drug-likeness evaluation : Bioavailability radar plots assess parameters like polarity (TPSA < 90 Ų) and lipophilicity (cLogP < 5) to prioritize compounds with favorable pharmacokinetics .
- ADMET prediction : Screening for toxicity risks (e.g., hepatic metabolism via CYP450 isoforms) using tools like SwissADME .
Q. What safety precautions are critical when handling this compound derivatives in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, face shields, and chemical-resistant suits to prevent dermal exposure (GHS hazard codes: H302, H312, H332) .
- Ventilation : Use of fume hoods to mitigate inhalation risks (OSHA PEL guidelines for aerosols) .
- Waste disposal : Neutralization of acidic byproducts (e.g., POCl₃ residues) before disposal to comply with EPA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
